Hydroxy Famciclovir-d4 is a deuterated derivative of Famciclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpesviruses. Its molecular formula is , and it serves as a stable isotope-labeled analogue of Desdiacetyl-8-oxo Famciclovir, which is a metabolite of Famciclovir. This compound is significant in pharmacological research due to its role in studying the metabolism and action of antiviral agents.
The synthesis of Hydroxy Famciclovir-d4 typically involves the following steps:
The molecular structure of Hydroxy Famciclovir-d4 can be represented as follows:
The incorporation of deuterium alters the physical properties slightly compared to the non-deuterated form, which can be crucial for studies involving metabolic pathways .
Hydroxy Famciclovir-d4 can participate in various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used, allowing for versatile applications in synthetic organic chemistry .
Hydroxy Famciclovir-d4 acts similarly to its parent compound, Famciclovir. Upon administration, it undergoes rapid biotransformation into penciclovir, which is the active antiviral agent. The mechanism involves:
This mechanism highlights its importance in managing viral infections by interfering with the viral replication cycle .
Relevant data from spectral analysis (NMR, IR) provide insights into its structural characteristics, confirming the incorporation of deuterium atoms .
Hydroxy Famciclovir-d4 has several scientific applications:
These applications underscore its significance in both research and clinical settings related to antiviral therapies .
Hydroxy Famciclovir-d4 is a deuterium-labeled analogue of the famciclovir impurity Hydroxy Famciclovir. Its IUPAC name is [2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuterio-2-hydroxybutyl] acetate (Molecular Formula: C₁₄H₁₅D₄N₅O₅; Molecular Weight: 341.36 g/mol) [5] [9]. The compound features four deuterium atoms at the C3' and C4' positions of the alkyl side chain (Fig. 1). Its core structure retains the 2-aminopurine base and diacetylated glycerol backbone characteristic of famciclovir-related compounds, with deuterium substitution specifically at non-exchangeable carbon sites [3] [7].
Table 1: Comparative Molecular Features of Famciclovir, Hydroxy Famciclovir, and Deuterated Analog
Property | Famciclovir | Hydroxy Famciclovir | Hydroxy Famciclovir-d4 |
---|---|---|---|
IUPAC Name | [2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol diacetate | [2-(2-Amino-9H-purin-9-yl)ethyl]-1,2,3-propanetriol 1,3-diacetate | [2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuterio-2-hydroxybutyl] acetate |
Molecular Formula | C₁₄H₁₉N₅O₄ | C₁₄H₁₉N₅O₅ | C₁₄H₁₅D₄N₅O₅ |
Molecular Weight (g/mol) | 321.34 | 337.34 | 341.36 |
Deuteration Sites | N/A | N/A | C3',C4' alkyl chain positions |
CAS Number | 104227-87-4 | 172645-79-3 | N/A |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, alters molecular kinetics via the kinetic isotope effect (KIE). This phenomenon arises from the reduced vibrational frequency of C–D bonds compared to C–H bonds, requiring higher activation energy for bond cleavage [4]. In Hydroxy Famciclovir-d4, deuterium incorporation at metabolically vulnerable sites (C3',C4') serves two primary research purposes:
Table 2: Pharmacological Research Applications Enabled by Deuterium Labeling
Application | Mechanism | Relevance to Hydroxy Famciclovir-d4 |
---|---|---|
Metabolite Identification | Mass shift in spectrometry | Distinguishes metabolites from endogenous compounds |
Absorption/Distribution Studies | Isotopic tracing in biological matrices | Quantifies tissue penetration in animal models |
Enzyme Kinetics | Altered bond cleavage kinetics (KIE) | Evaluates metabolic stability at deuterated sites |
Drug-Drug Interaction | Competitive binding assays with deuterated probes | Assesses cytochrome P450 interactions |
Hydroxy Famciclovir emerged as a process-related impurity during famciclovir manufacturing, first characterized in analytical studies of bulk drug substances. Famciclovir synthesis historically relied on Pd/C-catalyzed hydrogenation of 2-amino-6-chloropurine intermediates, followed by diacetylation (WO2004099208A1) [1]. Critical patents include:
Hydroxy Famciclovir-d4 synthesis likely involves:
Famciclovir’s development as an oral prodrug of penciclovir addressed bioavailability limitations of early antivirals. Its metabolic pathway involves di-deacetylation to BRL 42359, followed by oxidation to penciclovir [2]. Hydroxy Famciclovir was identified when famciclovir batches showed variable impurity profiles during stability testing, prompting analytical method development [7].
The rationale for synthesizing Hydroxy Famciclovir-d4 includes:
Table 3: Key Patents and Synthesis Methods for Famciclovir Derivatives
Patent/Reference | Key Contribution | Relevance to Deuterated Analogues |
---|---|---|
WO2004099208A1 (2004) | Pd/C reduction in polar solvents | Provides basis for deuteration via D₂ gas reduction |
US20060264629A1 (2006) | Regioselective purine alkylation methods | Enables deuterated alkyl chain synthesis |
EP0141927 (1985) | Original famciclovir disclosure | Covers core structure for derivative claims |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1